molecular formula C20H17Cl2N3OS B2843677 2,5-dichloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396721-34-9

2,5-dichloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2843677
M. Wt: 418.34
InChI Key: NLDHEBYFCPOQHC-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a useful research compound. Its molecular formula is C20H17Cl2N3OS and its molecular weight is 418.34. The purity is usually 95%.
BenchChem offers high-quality 2,5-dichloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dichloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Structural Analysis

  • Intermolecular Interactions : The study of antipyrine derivatives including compounds with structural similarities to 2,5-dichloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide has shown significant insights into intermolecular interactions. These include hydrogen bonds and π-interactions, contributing to the stabilization of molecular assemblies in such compounds (Saeed et al., 2020).

Synthesis and Potential Antibacterial Applications

  • Antibacterial Agents : Similar compounds have been synthesized and shown promising antibacterial activity, particularly against bacteria like Staphylococcus aureus and Bacillus subtilis. This suggests potential applications of 2,5-dichloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide in the development of new antibacterial agents (Palkar et al., 2017).

Solid-State Structures and Theoretical Studies

  • Hirshfeld Surface Analysis and DFT Calculations : The solid-state structures of similar pyrazole derivatives have been extensively studied through Hirshfeld surface analysis and DFT calculations, providing insights into the molecular geometry and interaction energies. These studies are essential for understanding the properties of 2,5-dichloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide and its derivatives (Saeed et al., 2020).

Herbicidal Applications

  • Herbicidal Activity : Research on benzamides, including structurally related compounds, has revealed their potential as herbicides. These compounds have shown effectiveness against various types of grasses, indicating possible use of 2,5-dichloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide in agricultural applications (Viste et al., 1970).

Biological Evaluation and Drug Potential

  • Inhibitory Potential and Biological Evaluation : Similar benzamide derivatives have been evaluated for their biological applications, including their inhibitory potential against various enzymes. This suggests potential research applications of 2,5-dichloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide in medicinal chemistry and drug development (Saeed et al., 2015).

properties

IUPAC Name

2,5-dichloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3OS/c1-11-3-6-18(12(2)7-11)25-19(15-9-27-10-17(15)24-25)23-20(26)14-8-13(21)4-5-16(14)22/h3-8H,9-10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDHEBYFCPOQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

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